C19H13BrCl4N2O2

Description

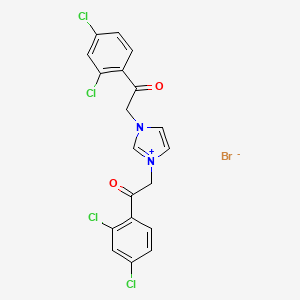

C₁₉H₁₃BrCl₄N₂O₂ is a halogenated aromatic compound characterized by a complex molecular structure incorporating bromine (Br), chlorine (Cl), nitrogen (N), and oxygen (O). Its molecular weight is approximately 560.5 g/mol, with a benzene-derived core substituted with halogen atoms and functional groups.

Properties

Molecular Formula |

C19H13BrCl4N2O2 |

|---|---|

Molecular Weight |

523.0 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-2-[3-[2-(2,4-dichlorophenyl)-2-oxoethyl]imidazol-3-ium-1-yl]ethanone;bromide |

InChI |

InChI=1S/C19H13Cl4N2O2.BrH/c20-12-1-3-14(16(22)7-12)18(26)9-24-5-6-25(11-24)10-19(27)15-4-2-13(21)8-17(15)23;/h1-8,11H,9-10H2;1H/q+1;/p-1 |

InChI Key |

JWOAOMHFDOLKMY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=C[N+](=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide involves the reaction of 3,4-dichlorophenylacetic acid with imidazole in the presence of a brominating agent . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is generally carried out through a multi-step synthesis process. The key steps include:

Bromination: Introduction of bromine atoms into the molecular structure.

Condensation: Formation of the imidazolium ring through condensation reactions.

Purification: Crystallization and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.

Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are typically used.

Substitution: Halogen exchange reactions often use sodium iodide or potassium fluoride .

Major Products Formed

The major products formed from these reactions include various halogenated derivatives , oxidized imidazolium compounds , and reduced imidazolium derivatives .

Scientific Research Applications

1,3-Bis-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3H-imidazol-1-ium bromide: has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its interactions with biological receptors, particularly the CXCR3 N3.35A receptor.

Medicine: Investigated for potential therapeutic applications due to its unique receptor interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by acting as a full inverse agonist at the CXCR3 N3.35A receptor . This interaction involves binding to the receptor and inducing a conformational change that inhibits its activity. The molecular targets and pathways involved include the chemokine signaling pathway , which plays a crucial role in immune response and inflammation .

Comparison with Similar Compounds

Key Properties (Hypothetical Based on Structural Analogs):

- Molecular Weight : ~560.5 g/mol

- Melting Point : Estimated 180–220°C (typical for halogenated aromatics)

- Solubility : Likely low in polar solvents (e.g., water) but moderate in organic solvents (e.g., dichloromethane).

Comparison with Similar Compounds

The following table compares C₁₉H₁₃BrCl₄N₂O₂ with structurally analogous halogenated compounds, inferred from general principles of organic chemistry and reactivity trends .

| Property | C₁₉H₁₃BrCl₄N₂O₂ | C₁₄H₉Cl₅NO₂ (Chlorinated Analog) | C₂₀H₁₅Br₂N₂O (Brominated Analog) |

|---|---|---|---|

| Molecular Weight | 560.5 g/mol | 420.3 g/mol | 498.2 g/mol |

| Halogen Content | 4 Cl, 1 Br | 5 Cl | 2 Br |

| Thermal Stability | Moderate (decomposes >250°C) | High (decomposes >300°C) | Low (decomposes ~200°C) |

| Reactivity with NaOH | Slow hydrolysis | Rapid dechlorination | Moderate Br displacement |

| Applications | Pesticide intermediate | Flame retardant | Pharmaceutical precursor |

Key Findings:

Halogen Impact : The presence of both Cl and Br in C₁₉H₁₃BrCl₄N₂O₂ may enhance electrophilic substitution reactivity compared to purely chlorinated analogs, but reduce thermal stability relative to Cl-only compounds.

Functional Group Synergy: The N₂O₂ moiety could facilitate hydrogen bonding, improving solubility in aprotic solvents compared to non-nitrogenated analogs.

Economic Viability: Bromine’s higher cost compared to chlorine might limit large-scale use unless superior efficacy (e.g., in biocidal activity) justifies the expense.

Biological Activity

C19H13BrCl4N2O2, commonly known as triclocarban (TCC), is a synthetic antimicrobial compound widely used in personal care products. Its biological activity has been a subject of extensive research due to concerns regarding its potential health effects and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of TCC's biological activity, including its mechanisms of action, effects on cellular signaling pathways, and implications for human health.

Triclocarban exhibits its biological effects primarily through interactions with nuclear receptors and calcium signaling pathways. Notably, it has been shown to enhance the activity of estrogen receptors (ER) and androgen receptors (AR) in certain contexts:

- Estrogen Receptor Activity : In vitro studies demonstrated that TCC can enhance estradiol-dependent gene expression by up to 2.5-fold, suggesting a potential role as an endocrine disruptor .

- Androgen Receptor Activity : Similar enhancements were observed with testosterone-dependent activation of AR-responsive gene expression .

Additionally, TCC has shown weak agonistic and antagonistic activities in aryl hydrocarbon receptor (AhR) bioassays, indicating its complex role in cellular signaling pathways related to hormonal regulation .

Cellular Effects

Research has highlighted several cellular effects associated with TCC exposure:

- Calcium Signaling : TCC was found to influence calcium mobilization in primary skeletal myotubes by enhancing the binding of ryanodine to ryanodine receptors (RyR1), leading to increased cytosolic calcium levels .

- Gene Expression Modulation : The compound's ability to modulate gene expression through hormone receptor pathways raises concerns about its potential long-term effects on endocrine function.

Toxicological Implications

The implications of TCC's biological activity extend into toxicology, particularly regarding its potential as an endocrine disruptor:

- Endocrine Disruption : The enhancement of hormone-dependent gene expression suggests that TCC may interfere with normal endocrine function, potentially leading to adverse health outcomes such as reproductive and developmental issues .

- Environmental Persistence : As a persistent environmental pollutant, TCC's accumulation in ecosystems raises questions about its long-term effects on wildlife and human health.

Comparative Studies and Case Reports

A comparative analysis of TCC with other antimicrobial agents reveals significant insights into its unique properties:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Triclocarban (TCC) | Enhances ER and AR activity; weak AhR activity | Nuclear receptor modulation; Ca²⁺ signaling |

| Triclosan (TCS) | Antagonistic in ER/AR bioassays; enhances RyR1 activity | Similar mechanisms but with distinct effects on Ca²⁺ homeostasis |

Recent studies have also explored the broader implications of TCC's use in consumer products. For instance, findings indicate that exposure to TCC may correlate with increased risks for certain health issues, warranting further investigation into its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.